Cycloheximide (originally designated Actidione) was first isolated in 1946 from Streptomyces griseus cultures by Alma Joslyn Whiffen-Barksdale at the Upjohn Company [9]. This glutarimide antibiotic rapidly became a critical laboratory reagent due to its potent inhibition of eukaryotic protein synthesis. Early derivatization efforts focused on modifying its functional groups to enhance stability, reduce toxicity, or enable novel research applications. Acetylation of cycloheximide’s C-4 hydroxyl group yielded cycloheximide acetate, a semi-synthetic derivative explored primarily as a chemical intermediate rather than a bioactive compound [7]. Concurrently, investigations into structurally related natural glutarimides—such as lactimidomycin (from Streptomyces amphibiosporus), isomigrastatin (from Streptomyces platensis), and migrastatin—revealed shared structural motifs but divergent biological activities [2] [3]. These efforts underscored that minor modifications to the cycloheximide scaffold profoundly alter its bioactivity.
Table 1: Key Glutarimide Antibiotics and Their Origins
Compound | Producing Organism | Discovery Year |
---|---|---|
Cycloheximide | Streptomyces griseus | 1946 |
Lactimidomycin | Streptomyces amphibiosporus | 1992 |
Isomigrastatin | Streptomyces platensis | 2005 |
Migrastatin | Streptomyces sp. MK929-43F1 | 1980s |
Cycloheximide acetate (systematic name: 4-{(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-acetoxyethyl}piperidine-2,6-dione) belongs to the glutarimide antibiotic family, characterized by a core α,β-unsaturated imide ring. This derivative is synthesized via acetylation of the parent compound’s secondary hydroxyl group using acetic anhydride or acetyl chloride [7]. Key structural features defining its classification include:
Unlike active 12-membered macrolide glutarimides (e.g., lactimidomycin), cycloheximide acetate lacks bioactivity due to steric hindrance and loss of polar interactions. Structure-activity relationship (SAR) studies confirm that esterification of the hydroxyl group disrupts ribosomal binding, while modifications to the ketone (e.g., reductive amination) retain partial activity if the molecule’s stereochemistry is preserved [7].
Table 2: Functional Group Roles in Cycloheximide and Derivatives
Functional Group | Role in Bioactivity | Effect of Acetylation |
---|---|---|
C-4 Hydroxyl | Hydrogen bonding with 25S rRNA (e.g., A2802) | Loss of H-bond donation capacity |
Glutarimide Carbonyls | Recognition by ribosomal E-site nucleotides | Unaffected |
Cyclohexanone Ketone | Structural rigidity; redox sensitivity | Unaffected |
C-2 Hydroxyethyl Bridge | Positioning of decalin near E-site | Steric bulk disrupts binding geometry |
Cycloheximide acetate serves as a critical negative control in ribosomal studies due to its inability to inhibit protein synthesis. Biochemical assays demonstrate that acetylation abrogates the compound’s capacity to block eukaryotic translation elongation, contrasting sharply with native cycloheximide and lactimidomycin [7]. This inactivation arises from disrupted interactions within the ribosomal E-site:
Recent ribosomal profiling studies further exploit cycloheximide acetate to distinguish species-specific inhibitor effects. Unlike Saccharomyces cerevisiae, human ribosomes exhibit conformational heterogeneity in CHX-treated samples, with short (~21-nt) footprints persisting regardless of inhibitor treatment—a phenomenon absent in yeast [5]. This highlights the nuanced role of ribosomal structure in inhibitor efficacy.
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